Compound Description: This compound acts as a selective inhibitor of the anti-apoptotic Bcl-2 protein. [] It is investigated for its potential use in treating autoimmune diseases, including systemic lupus erythematosus, lupus nephritis, and Sjogren's syndrome. []
Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine moiety within its complex structure, sharing this core structure with 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. []
Compound Description: This compound also acts as a selective Bcl-2 inhibitor, demonstrating high selectivity over other Bcl-2 family proteins like Bcl-xL. [] This selectivity makes it a potential therapeutic agent for autoimmune diseases. []
Relevance: Similar to the previous compound, this molecule incorporates the 1H-pyrrolo[2,3-b]pyridine scaffold, making it structurally related to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. []
Compound Description: This group of compounds, specifically 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (31g) and its (S,S)-enantiomer (38a), are potent and selective inhibitors of Janus kinase 1 (JAK1). [] These compounds showed potential for treating hepatic fibrosis by reducing the proliferation and fibrogenic gene expression of TGF-β-induced hepatic stellate cells (HSCs). []
Relevance: These derivatives share the core 1H-pyrrolo[2,3-b]pyridine structure with 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, though they possess a carboxamide group at the 5-position instead of a nitro group. []
Compound Description: This compound is a potential imaging agent for dopamine D4 receptors. [] It was synthesized via electrophilic fluorination of a trimethylstannyl precursor. [] Ex vivo studies in rats showed homogeneous distribution of radioactivity within the brain. []
Relevance: This compound shares the basic 1H-pyrrolo[2,3-b]pyridine framework with 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, further highlighting the versatility of this core structure in medicinal chemistry. []
4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine
Compound Description: These compounds are deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. [] They were synthesized as part of a study exploring the structure-activity relationship of anxiolytic compounds. []
Compound Description: This compound is another potential PET tracer for dopamine D4 receptors. [, ] It is synthesized by reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde. [, ]
Relevance: This compound also incorporates the 1H-pyrrolo[2,3-b]pyridine scaffold found in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, demonstrating the potential of this scaffold for targeting dopamine D4 receptors. [, ]
Compound Description: This compound is a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor, demonstrating significant antitumor activity against colorectal cancer in vivo. [] Mechanistically, it targets CDK8 to inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest. []
Relevance: This compound features a 1H-pyrrolo[2,3-b]pyridine moiety within its structure, highlighting the significance of this core structure for developing CDK8 inhibitors and potential anticancer agents. [] While it lacks the nitro group present in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, it underscores the importance of the shared pyrrolopyridine scaffold for biological activity.
N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine and N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine
Compound Description: These two compounds are structurally similar and differ in the substituents on the sulfonyl group attached to the pyrrolopyridine core. [, ] Both compounds have been structurally characterized, revealing key structural features like intramolecular hydrogen bonding and the spatial arrangement of the pyrrolopyridine core relative to the substituents. [, ]
Relevance: These compounds are particularly relevant to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine because they both share the 5-nitro-1H-pyrrolo[2,3-b]pyridine core structure. [, ] This direct structural similarity provides valuable insights into the potential chemical modifications and their influence on the overall conformation of the molecule, which could be relevant for designing derivatives of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Compound Description: A series of 7-azaindole analogs with varying substituents on the phenyl ring of a phenacyl moiety were synthesized and evaluated for their acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and antiglycation inhibitory potential. [] Compounds 2-5 exhibited inhibitory activity against both AChE and BChE. [] Notably, compound 5 displayed potent antiglycation activity compared to the standard rutin. []
Relevance: 7-Azaindole, also known as 1H-pyrrolo[2,3-b]pyridine, forms the core structure of these derivatives and is directly comparable to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. [] The presence of a methyl and a nitro group at positions 5 and 3, respectively, in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine distinguishes it from the 7-azaindole core. [] This comparison highlights the influence of specific substituents on biological activities and emphasizes the potential of modifying the 7-azaindole core for developing compounds with desirable pharmacological profiles.
Compound Description: This compound is a key pharmaceutical intermediate. [] A practical synthesis route for this compound was developed, which involved regioselective chlorination of 7-azaindole and a highly selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid. []
Relevance: This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, connecting it structurally to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. [] The described synthesis route provides valuable insights into the functionalization of the 1H-pyrrolo[2,3-b]pyridine core, offering potential strategies for synthesizing 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine derivatives.
Compound Description: This series of compounds, featuring a bromine atom at the 5-position and various alkyl or aryl substituents at the 2 and 3 positions, was synthesized using Fischer indole cyclization. [] The method allows for the versatile construction of this specific pyrrolo[2,3-b]pyridine framework from readily available starting materials. []
Relevance: The 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives are structurally related to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, sharing the fundamental pyrrolo[2,3-b]pyridine core. [] The presence of a bromine substituent at the 5-position in these derivatives, instead of a methyl group as in 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, highlights a potential site for further structural modification.
Compound Description: This compound is the subject of extensive research, focusing on its preparation, formulation, and potential use as an anticancer agent. [17-19, 21] Several novel synthetic processes have been developed for its manufacture, including Suzuki-Miyaura reactions and Friedel-Crafts acylations. [17-19] Studies have investigated methods for improving its aqueous solubility, such as formulating it as a micro-precipitated bulk powder with HPMCAS. []
(Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one and [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42)
Compound Description: These compounds are part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as cell division cycle 7 (Cdc7) kinase inhibitors. [] Compound 42 showed potent inhibitory activity with an IC50 value of 7 nM. [] Cdc7 kinase is a potential target for cancer therapy, making these inhibitors of significant interest in oncology research. []
Relevance: Both compounds feature the 1H-pyrrolo[2,3-b]pyridine scaffold, linking them structurally to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. [] These compounds further highlight the versatility of the 1H-pyrrolo[2,3-b]pyridine core in medicinal chemistry and its potential for developing kinase inhibitors.
Compound Description: This compound serves as a synthon for the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives. [] This approach involves the formation of tosylhydrazones, followed by oxidation with lead tetraacetate and subsequent intramolecular 1,3-dipolar cycloaddition. []
Relevance: While not strictly a pyrrolo[2,3-b]pyridine derivative itself, 1-aryl-2-chloro-5-methoxy-1H-3-pyrrolecarbaldehyde is a crucial building block for constructing related tricyclic heterocycles. [] This connection highlights the synthetic utility of appropriately substituted pyrrolecarbaldehydes in accessing structurally complex heterocyclic systems that share similarities with the pyrrolo[2,3-b]pyridine core of 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.
4-chloro-1H-pyrrolo[2,3-b]pyridine
Compound Description: This compound has been investigated using high-resolution X-ray diffraction and DFT calculations to understand its electronic structure and topological features. [] The analysis revealed details about the bonding scheme within the molecule and the nature of intermolecular interactions. []
Relevance: This compound is directly relevant to 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as it shares the fundamental 1H-pyrrolo[2,3-b]pyridine core structure. [] The differences lie in the substituents: 4-chloro-1H-pyrrolo[2,3-b]pyridine has a chlorine atom at the 4-position, while 5-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has a methyl group at the 5-position and a nitro group at the 3-position. [] This direct comparison provides insights into how the electronic properties and potential reactivity of the core structure might be affected by different substituents.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.